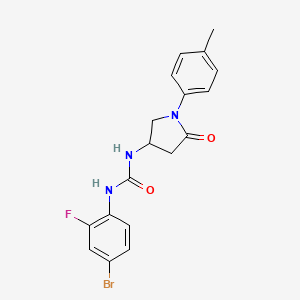

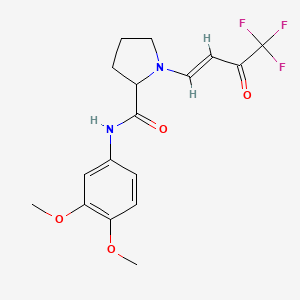

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, abbreviated as BFPOPU, is a chemical compound that has garnered attention in various scientific fields due to its potential applications and properties .

Molecular Structure Analysis

The molecular formula of BFPOPU is C18H17BrFN3O2. It has an average mass of 406.249 Da and a monoisotopic mass of 405.048798 Da .Aplicaciones Científicas De Investigación

Central Nervous System Agents

A study explored the pharmacological activity of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which showed anxiolytic activity and muscle-relaxant properties. This indicates the compound's potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).

Orexin Receptor Mechanisms

Research on the effects of selective OX1R antagonist GSK1059865, among others, in a binge eating model in female rats demonstrates the role of OX1R mechanisms in compulsive eating behaviors, suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Glycolic Acid Oxidase Inhibitors

A series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, acting as inhibitors of glycolic acid oxidase, suggests their application in reducing urinary oxalate levels, pointing towards potential treatments for conditions like hyperoxaluria (Rooney et al., 1983).

PI3 Kinase Inhibition

The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlights the importance of such compounds in targeting PI3K pathways, relevant for cancer therapy (Chen et al., 2010).

Oxidative Palladium Catalysis

A study demonstrates the preparation of heteroaryl ethers via oxidative palladium-catalyzed cross-coupling, indicating the synthetic utility of such compounds in creating complex molecules for pharmacological studies (Bardhan et al., 2009).

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFN3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-7-4-12(19)8-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFULFPKMYHRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)

![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)